molecular formula C9H10BrFO B1289207 1-Bromo-4-fluoro-2-propoxybenzene CAS No. 473417-38-8

1-Bromo-4-fluoro-2-propoxybenzene

Cat. No. B1289207
M. Wt: 233.08 g/mol
InChI Key: UYIYJCJNTNUSBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves various methods, including nucleophilic aromatic substitution reactions. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene was examined using different methods, with symmetrical bis-(4-bromphenyl)iodonium bromide being the most effective precursor, achieving a direct, one-step nucleophilic substitution with a high radiochemical yield . Additionally, a two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, starting with a Br/Li exchange followed by a reaction with alkyl isothiocyanates .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar compounds, such as 1-bromo-3-fluorobenzene, have been investigated using spectroscopic methods and density functional theory (DFT) calculations. These studies provide detailed information on the influence of bromine and fluorine atoms on the geometry of the benzene ring and its normal modes of vibrations .

Chemical Reactions Analysis

Bromo-fluorobenzene compounds participate in various chemical reactions, including palladium-catalyzed carbonylative reactions. These reactions involve the transformation of 1-bromo-2-fluorobenzenes with different nucleophiles, leading to the formation of six-membered heterocycles . Furthermore, the use of 1-bromo-4-fluorobenzene in palladium-promoted cross-coupling reactions with organostannanes has been explored, highlighting its utility in introducing fluorophenyl structures into functional molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene compounds are influenced by the presence of bromine and fluorine atoms. Studies on electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been performed. These properties are crucial for understanding the reactivity and potential applications of these compounds. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, and thermodynamic properties at different temperatures have been calculated, revealing correlations between heat capacities, entropies, enthalpy changes, and temperature .

Scientific Research Applications

Suzuki-Miyaura Coupling Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Synthesis of Fluoroalkyl Alkylamines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1-Bromo-4-fluorobutane may be employed for the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .
  • Results or Outcomes : The outcome of this reaction is the formation of fluoroalkyl alkylamines, which have potential applications in medicinal chemistry .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-bromo-4-fluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIYJCJNTNUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624020
Record name 1-Bromo-4-fluoro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-propoxybenzene

CAS RN

473417-38-8
Record name Benzene, 1-bromo-4-fluoro-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473417-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A total of 5 g of 2-bromo-5-fluoro-phenol was dissolved in 66 ml of N,N-dimethylformamide. Under ice-cooling, 5.42 g of potassium carbonate and 3.07 ml of iodopropane were added, and the mixture was stirred at room temperature for 10 hours. Water was added to the reaction mixture, followed by extracting with diethyl ether. The resulting organic layer was washed with brine, dried over magnesium sulfate and the solvent was evaporated, to give 8.29 g of the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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